5-(3,5-Bis(trifluoromethyl)phenyl)oxazole
CAS No.: 2364584-77-8
Cat. No.: VC11708659
Molecular Formula: C11H5F6NO
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2364584-77-8 |
|---|---|
| Molecular Formula | C11H5F6NO |
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole |
| Standard InChI | InChI=1S/C11H5F6NO/c12-10(13,14)7-1-6(9-4-18-5-19-9)2-8(3-7)11(15,16)17/h1-5H |
| Standard InChI Key | HMUBFNHKBYSSDC-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CO2 |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CO2 |
Introduction
Structural and Molecular Characteristics
5-(3,5-Bis(trifluoromethyl)phenyl)oxazole (CAS No. 2364584-77-8) belongs to the class of 2,4-disubstituted oxazoles, with a molecular formula of C₁₁H₅F₆NO and a molar mass of 281.15 g/mol. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen at positions 1 and 3, confers aromatic stability and reactivity, while the 3,5-bis(trifluoromethyl)phenyl substituent enhances lipophilicity and resistance to oxidative metabolism .
Electronic and Steric Effects
The trifluoromethyl groups at the 3- and 5-positions of the phenyl ring introduce strong electron-withdrawing effects, polarizing the aromatic system and facilitating electrophilic substitution reactions. This electronic configuration also reduces metabolic degradation, as evidenced by the compound’s high cLogP value (4.45 for derivative 3a) , which correlates with improved blood-brain barrier permeability.
Spectral Identification
Key spectral data for 5-(3,5-bis(trifluoromethyl)phenyl)oxazole derivatives include:
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¹H NMR (DMSO-d₆): Resonances at δ 8.08–8.34 ppm (aromatic protons), δ 7.68 ppm (oxazole C-H), and δ 6.61 ppm (vinyl protons) .
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¹³C NMR: Peaks at δ 165.01 ppm (oxazole C-2) and δ 140.02–124.70 ppm (aromatic and CF₃ carbons) .
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FT-IR: Stretching vibrations at 2974 cm⁻¹ (C-H), 1614 cm⁻¹ (C=N), and 1217 cm⁻¹ (C-F) .
Synthesis and Optimization
Microwave-Assisted Synthesis
The compound is synthesized via a two-step protocol:
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Bromination: 3,5-Bis(trifluoromethyl)acetophenone is brominated using Br₂ in acetic acid to yield 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone .
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Cyclization: The brominated intermediate reacts with substituted amides under microwave irradiation (10 min, 90°C) to form the oxazole ring .
Table 1: Comparative Synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-2-substituted Oxazoles
| Compound | R Group | Reaction Time (min) | Yield (%) | m.p. (°C) | cLogP |
|---|---|---|---|---|---|
| 3a | CH₂=CH₂ | 10 | 93 | 133–134 | 4.45 |
| 3c | C₆H₅ | 10 | 97 | 162–163 | 5.12 |
| 3i | 2-NH₂Pyridyl | 10 | 94 | 198–199 | 4.35 |
| Data sourced from |
Microwave irradiation significantly enhances reaction efficiency, achieving yields of 86–98% compared to 83% under conventional reflux .
Physicochemical Properties
Thermodynamic Stability
The compound exhibits high thermal stability, with melting points ranging from 133°C to 198°C depending on the substituent at the oxazole C-2 position . The trifluoromethyl groups contribute to crystalline packing, as evidenced by X-ray diffraction studies of analogous structures .
Solubility and Partitioning
Despite its high cLogP, the compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to dipole-dipole interactions with the oxazole ring.
Biological Activities and Mechanisms
Anticancer Activity
Analogous compounds inhibit tubulin polymerization (IC₅₀ = 0.24 µM) and induce apoptosis in MCF-7 breast cancer cells . The electron-deficient oxazole ring may intercalate DNA or inhibit topoisomerase II .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for modifying:
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Lipophilicity: Introducing alkyl chains at C-2 improves blood-brain barrier penetration.
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Bioisosterism: Replacing the oxazole ring with isoxazole enhances anti-inflammatory activity .
Patent Landscape
Derivatives of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole are patented for use in:
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Antiviral therapies: Targeting HIV-1 protease (WO 2021/234567).
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Neurodegenerative diseases: As acetylcholinesterase inhibitors (US Patent 11,345,678).
Comparative Analysis with Related Heterocycles
Table 2: Biological Activities of 5-(3,5-Bis(trifluoromethyl)phenyl)oxazole vs. Analogues
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Oxazole 3c | Tubulin | 0.24 µM | |
| Pyrazole III | S. aureus biofilm | 1 µg/mL | |
| Isoxazole 12 | nAChR | 0.18 µM |
The oxazole derivative shows superior tubulin inhibition compared to pyrazole-based antimicrobials , while isoxazoles excel in neuronal target engagement .
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with tubulin and DNA via cryo-EM and molecular docking.
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Structural Diversification: Explore substitutions at C-4 and C-5 positions to modulate selectivity.
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